4-(1,1-Dioxidothiomorpholino)benzoic acid

Wee1 kinase inhibitor cancer therapeutics cell cycle regulation

When sourcing 4-(1,1-dioxidothiomorpholino)benzoic acid (CAS 451485-62-4), buyers must verify para-regiochemistry and sulfone oxidation state—generic substitution with the ortho isomer (CAS 400878-25-3, mp 227–229°C) or non-oxidized analog (CAS 414892-27-6) introduces an ~80°C melting point deficit and altered electronic profile that compromises amide coupling stability, crystallization behavior, and target engagement. This building block provides the validated thiomorpholine-1,1-dioxide pharmacophore for Wee1 (IC50 105 nM) and selective CDK7 (IC50 6.5 nM, >40-fold vs CDK12) inhibitor programs. Request batch-specific NMR/HPLC/GC documentation to confirm ≥95% purity.

Molecular Formula C11H13NO4S
Molecular Weight 255.29 g/mol
CAS No. 451485-62-4
Cat. No. B1303272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-Dioxidothiomorpholino)benzoic acid
CAS451485-62-4
Molecular FormulaC11H13NO4S
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H13NO4S/c13-11(14)9-1-3-10(4-2-9)12-5-7-17(15,16)8-6-12/h1-4H,5-8H2,(H,13,14)
InChIKeyCEQTXJDEBJMUCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,1-Dioxidothiomorpholino)benzoic acid (CAS 451485-62-4): Chemical Identity and Structural Classification for Procurement Decisions


4-(1,1-Dioxidothiomorpholino)benzoic acid (CAS 451485-62-4) is a benzoic acid derivative featuring a para-substituted thiomorpholine-1,1-dioxide (sulfone) moiety, with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol . The compound is characterized by a carboxylic acid functional group at the para position of the phenyl ring and a fully oxidized thiomorpholine sulfone substituent, which confers distinct physicochemical properties including a melting point of 308–311°C and a predicted LogP of approximately 1.0 . It is commercially available as a research-grade building block with typical purities of ≥95%, and is supplied with batch-specific quality documentation including NMR, HPLC, and GC analyses .

4-(1,1-Dioxidothiomorpholino)benzoic acid: Why Positional Isomers and Non-Oxidized Analogs Are Not Interchangeable Procurement Substitutes


Generic substitution of 4-(1,1-dioxidothiomorpholino)benzoic acid with closely related analogs is not scientifically defensible due to both regioisomeric specificity and oxidation-state-dependent physicochemical divergence. The para-substituted regioisomer (CAS 451485-62-4) exhibits a melting point of 308–311°C , whereas the ortho-substituted analog (2-(1,1-dioxidothiomorpholino)benzoic acid, CAS 400878-25-3) melts at 227–229°C, representing an approximately 80°C difference that directly impacts crystallization behavior, formulation development, and solid-state handling . The non-oxidized thiomorpholine analog (4-(thiomorpholinomethyl)benzoic acid, CAS 414892-27-6) lacks the electron-withdrawing sulfone group, fundamentally altering electronic distribution, nucleophilicity, and metabolic stability profiles . Furthermore, the 3-substituted meta isomer (CAS 763073-96-7) introduces a distinct molecular geometry that alters binding interactions in target engagement applications . These structural variations preclude interchangeable use in synthetic pathways, medicinal chemistry campaigns, or analytical method development.

4-(1,1-Dioxidothiomorpholino)benzoic acid: Quantified Differentiation Data Against In-Class Comparators and Positional Isomers


4-(1,1-Dioxidothiomorpholino)benzoic acid as a Privileged Pharmacophore in Wee1 Kinase Inhibition: Comparative Affinity Data

Derivatives incorporating the 4-(1,1-dioxidothiomorpholino)phenyl moiety demonstrate potent Wee1-like protein kinase inhibition, with a representative compound (US9714244, Compound 6) exhibiting an IC50 of 105 nM against human Wee1 kinase [1]. This pharmacophore contributes to target engagement through the para-substituted benzoic acid scaffold bearing the thiomorpholine-1,1-dioxide group. The sulfone functionality provides distinct electronic and steric properties that are absent in non-oxidized thiomorpholine analogs, which typically exhibit reduced potency and altered selectivity profiles.

Wee1 kinase inhibitor cancer therapeutics cell cycle regulation

4-(1,1-Dioxidothiomorpholino)benzoic acid: Comparative Physicochemical Properties vs. Ortho-Substituted Isomer

The para-substituted 4-(1,1-dioxidothiomorpholino)benzoic acid (CAS 451485-62-4) exhibits a melting point of 308–311°C , substantially higher than the ortho-substituted isomer 2-(1,1-dioxidothiomorpholino)benzoic acid (CAS 400878-25-3), which melts at 227–229°C . This 79–84°C melting point differential reflects the para isomer's enhanced crystal lattice stability, attributed to more favorable molecular packing and reduced steric hindrance around the carboxylic acid moiety. The ortho isomer additionally shows a predicted pKa of 4.11±0.40 and density of 1.411±0.06 g/cm³ .

physicochemical characterization solid-state properties isomer comparison

4-(1,1-Dioxidothiomorpholino)benzoic acid: HIV-1 Maturation Inhibitor Pharmacophore Contribution and Comparative Potency

The thiomorpholine-1,1-dioxide (TMD) moiety, which constitutes the core heterocyclic component of 4-(1,1-dioxidothiomorpholino)benzoic acid, was identified as a critical pharmacophore element in the clinical-stage HIV-1 maturation inhibitor BMS-955176 (GSK3532795) [1]. In the C-28 amine series of betulinic acid derivatives, TMD-containing compound 20 emerged with optimal antiviral activity and an acceptable pharmacokinetic profile [2]. This structural motif was retained in the optimized clinical candidate, underscoring its non-replaceable role in achieving the required potency and spectrum coverage.

HIV-1 maturation inhibitor antiviral therapy pharmacophore validation

4-(1,1-Dioxidothiomorpholino)benzoic acid: Structural Specificity in CDK7/CDK12/CDK9 Inhibition Profiles

Compounds incorporating the thiomorpholine-1,1-dioxide scaffold demonstrate differential inhibitory potency across cyclin-dependent kinase family members. A representative derivative (US20240132489, Compound 25) containing this pharmacophore exhibits IC50 values of 6.5 nM against CDK7/CyclinH, 277 nM against CDK12/CyclinK, and 402 nM against CDK9/CyclinT1 [1]. This approximately 43-fold selectivity window between CDK7 and CDK12, and 62-fold selectivity between CDK7 and CDK9, highlights the scaffold's capacity to confer target discrimination when properly elaborated.

CDK inhibitor kinase selectivity cyclin-dependent kinase

4-(1,1-Dioxidothiomorpholino)benzoic acid: Predicted Lipophilicity and Aqueous Solubility Profile vs. Non-Oxidized Analog

The sulfone oxidation state of 4-(1,1-dioxidothiomorpholino)benzoic acid confers distinct lipophilicity and solubility characteristics relative to non-oxidized thiomorpholine analogs. The target compound exhibits a predicted LogP of approximately 1.0, reflecting balanced hydrophilicity imparted by the polar sulfone and carboxylic acid groups . This contrasts with non-oxidized thiomorpholine derivatives, which typically exhibit higher LogP values (approximately 1.5–2.0) due to the absence of the electron-withdrawing sulfone oxygens that increase polarity and hydrogen-bonding capacity.

lipophilicity aqueous solubility drug-likeness

4-(1,1-Dioxidothiomorpholino)benzoic acid: Batch-to-Batch Quality Metrics and Analytical Documentation for Procurement Specification

Commercially sourced 4-(1,1-dioxidothiomorpholino)benzoic acid is supplied with batch-specific analytical documentation including NMR, HPLC, and GC purity verification . Standard purity specifications are ≥95%, with some suppliers offering ≥98% grade material . The compound's MDL number (MFCD02186426) enables unambiguous database cross-referencing . In contrast, the positional isomer 3-(1,1-dioxidothiomorpholino)benzoic acid (CAS 763073-96-7) is offered at ≥95% purity but with MDL number listed as N/A, indicating less comprehensive cataloging and potentially more limited quality documentation .

quality control analytical characterization batch consistency

4-(1,1-Dioxidothiomorpholino)benzoic acid: Evidence-Derived Application Scenarios for Scientific Procurement


Medicinal Chemistry: Wee1 Kinase Inhibitor Lead Optimization Programs

Procurement of 4-(1,1-dioxidothiomorpholino)benzoic acid as a building block is directly supported by its validated pharmacophore role in Wee1 kinase inhibition, with derivatives demonstrating IC50 values of 105 nM [1]. Research groups targeting cell cycle regulation in oncology should prioritize this para-substituted benzoic acid scaffold over non-oxidized analogs or positional isomers, as the sulfone functionality contributes essential electronic and steric properties for target engagement.

Antiviral Drug Discovery: HIV-1 Maturation Inhibitor Scaffold Development

The thiomorpholine-1,1-dioxide moiety, the core heterocyclic component of this compound, was identified as the optimal pharmacophore in the C-28 amine series of HIV-1 maturation inhibitors and was retained in the clinical-stage candidate BMS-955176 [2]. Procurement of this building block enables SAR exploration around a clinically validated scaffold for antiviral drug discovery programs, where the sulfone oxidation state is essential for achieving the required potency and oral exposure profiles.

Solid-State Chemistry: High-Temperature Synthesis and Crystallization Optimization

The melting point of 308–311°C for the para isomer substantially exceeds that of the ortho isomer (227–229°C), making it the preferred procurement choice for synthetic routes requiring elevated temperatures or for crystallization-based purification workflows . This thermal stability differential translates to reduced degradation risk during high-temperature amide coupling or esterification reactions, and more predictable solid-state behavior during scale-up operations.

Kinase Selectivity Profiling: CDK7-Targeted Inhibitor Development

Derivatives incorporating the thiomorpholine-1,1-dioxide pharmacophore demonstrate differential CDK family inhibition with CDK7 IC50 = 6.5 nM, CDK12 IC50 = 277 nM, and CDK9 IC50 = 402 nM [3]. Research groups pursuing selective CDK7 inhibitors should procure this building block as a starting point for SAR campaigns, as the sulfone-containing scaffold provides a selectivity window exceeding 40-fold against CDK12 and 60-fold against CDK9 when appropriately elaborated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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